1-Bromo-7-(prop-2-yn-1-yloxy)heptane

Description

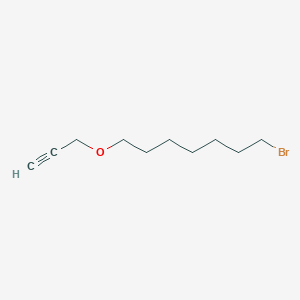

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-7-prop-2-ynoxyheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO/c1-2-9-12-10-7-5-3-4-6-8-11/h1H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXNGBZGOIOKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 7 Prop 2 Yn 1 Yloxy Heptane

Chemical Transformations of the Bromo-Substituted Alkane Moiety

The carbon-bromine bond in 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This inherent reactivity makes the compound an excellent substrate for numerous synthetic operations.

Nucleophilic Substitution Reactions (S\N1, S\N2) with Diverse Nucleophiles

Primary halogenoalkanes like this compound predominantly undergo nucleophilic substitution via the S\N2 (Substitution Nucleophilic Bimolecular) mechanism. chemguide.co.uk This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemguide.co.uk The reaction proceeds through a trigonal bipyramidal transition state, resulting in an inversion of stereochemistry at the carbon center, though this is not applicable to the achiral primary carbon of the heptane (B126788) chain.

The reaction rate is dependent on the concentrations of both the substrate and the incoming nucleophile. A wide variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Representative S\N2 Reactions of this compound

| Nucleophile (Nu⁻) | Product | Product Class |

|---|---|---|

| CN⁻ (Cyanide) | 8-(prop-2-yn-1-yloxy)octanenitrile | Nitrile |

| N₃⁻ (Azide) | 7-azido-1-(prop-2-yn-1-yloxy)heptane | Alkyl Azide (B81097) |

| I⁻ (Iodide) | 7-iodo-1-(prop-2-yn-1-yloxy)heptane | Alkyl Iodide |

| OH⁻ (Hydroxide) | 7-(prop-2-yn-1-yloxy)heptan-1-ol | Alcohol |

| RS⁻ (Thiolate) | 7-(alkylthio)-1-(prop-2-yn-1-yloxy)heptane | Thioether |

The S\N1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored for primary alkyl halides. This pathway involves a two-step process initiated by the slow, rate-determining formation of a primary carbocation, which is energetically unstable. chemguide.co.uk Consequently, S\N2 reactions are the exclusive substitution pathway under typical nucleophilic conditions.

Elimination Reactions (E1, E2) and Olefin Formation Mechanisms

In competition with substitution, this compound can undergo elimination reactions to form an alkene. The predominant mechanism is E2 (Elimination Bimolecular), which is favored by the use of strong, sterically hindered bases. In the E2 pathway, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), while the C-Br bond breaks simultaneously to form a double bond.

Table 2: Conditions Favoring Substitution (S\N2) vs. Elimination (E2)

| Factor | Favors S\N2 | Favors E2 |

|---|---|---|

| Base/Nucleophile | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) | Strong, bulky bases (e.g., potassium tert-butoxide) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents (e.g., DMSO, acetone) | Less polar solvents |

The E1 (Elimination Unimolecular) mechanism, like the S\N1 pathway, is unlikely due to the instability of the primary carbocation intermediate that would need to form.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

Transition metal catalysis offers powerful methods for forming carbon-carbon bonds, and the bromo-position of this compound is a suitable handle for such transformations. thermofisher.com

The Sonogashira coupling is a versatile reaction for forming C-C bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgorganic-chemistry.org While classic Sonogashira reactions involve sp²-hybridized halides, modifications allow for the coupling of sp³-hybridized alkyl bromides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the alkyl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base) and subsequent reductive elimination to yield the coupled product. libretexts.org

Table 3: Typical Conditions for Sonogashira Coupling of Alkyl Bromides

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Diisopropylamine (DIPA), Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is catalyzed by a palladium(0) complex. nih.gov The catalytic cycle for an alkyl bromide involves three key steps:

Oxidative Addition: The alkyl bromide adds to the Pd(0) catalyst to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Coupling sp³-hybridized alkyl bromides can be more challenging than sp² centers, often requiring specialized ligands to promote the desired reaction and prevent side reactions like β-hydride elimination.

Table 4: Common Reagents for Suzuki-Miyaura Coupling of Alkyl Bromides

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, Buchwald ligands |

| Organoboron Reagent | Arylboronic acids, Alkylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF/H₂O |

The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com The reaction with alkyl halides is less common but feasible under specific conditions, often referred to as Heck-type reactions. The mechanism begins with the oxidative addition of the alkyl bromide to a Pd(0) catalyst. nih.gov The resulting palladium complex then coordinates to the alkene (migratory insertion), followed by β-hydride elimination to form the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HBr by a base, which regenerates the Pd(0) catalyst. nih.gov

A significant challenge in Heck couplings with alkyl bromides containing β-hydrogens is the potential for premature β-hydride elimination from the alkyl-palladium intermediate before it can react with the alkene. Reductive Heck reactions are a variation where the intermediate is trapped by a hydride source instead of undergoing β-hydride elimination. mdpi.com

Table 5: Key Components for Heck-Type Reactions with Alkyl Halides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, Palladacycles |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) |

| Alkene Partner | Styrenes, Acrylates, Electron-deficient olefins |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

Nickel-Catalyzed Reductive Coupling Approaches

Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for forming carbon-carbon bonds by coupling two electrophilic partners, such as an alkyl bromide and another electrophile, in the presence of a stoichiometric reductant. scispace.com For a bifunctional molecule like this compound, the alkyl bromide moiety can be selectively activated by a low-valent nickel catalyst to participate in these transformations.

The general mechanism for the reductive coupling of an unactivated alkyl bromide (R-Br) typically begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a reductant, commonly manganese or zinc metal. scispace.comchinesechemsoc.org The Ni(0) complex can then react with the alkyl bromide. Mechanistic studies support a pathway involving the formation of an alkyl radical (R•) from the alkyl bromide, which is then captured by the nickel center. scispace.com Alternatively, a direct oxidative addition of the C-Br bond to the Ni(0) center can form an alkyl-nickel(II) intermediate. chinesechemsoc.org This intermediate can then engage with a second electrophile. In the context of coupling with an aldehyde, for instance, the reaction proceeds through an α-silyloxy nickel species which undergoes formal oxidative addition with the alkyl bromide. scispace.com

For this compound, this methodology allows for the formation of a C(sp³)–C(sp³) bond at the bromine-bearing carbon. The reaction is rendered catalytic by the continuous regeneration of the active Ni(0) species by the terminal reductant. libretexts.org The terminal alkyne and ether functionalities are generally well-tolerated under these conditions, making it a selective method for elaborating the alkyl chain. acs.org

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)

The bromoalkane functionality of this compound serves as a synthetic handle for the generation of various organometallic reagents, which are potent nucleophiles for carbon-carbon bond formation.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) would yield the corresponding Grignard reagent, 7-(prop-2-yn-1-yloxy)heptylmagnesium bromide. The formation involves the insertion of magnesium into the carbon-bromine bond. This reagent would act as a strong nucleophile and base, readily reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. The presence of the terminal alkyne's acidic proton (pKa ≈ 25) necessitates careful selection of reaction conditions to avoid self-quenching, as the Grignard reagent can deprotonate the alkyne.

Organolithium Reagents: Treatment of this compound with two equivalents of an alkyllithium reagent (like n-BuLi or t-BuLi) or with lithium metal can generate the corresponding organolithium species. saylor.org A common method is metal-halogen exchange, where an existing organolithium compound exchanges with the bromine atom. saylor.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.orgchemohollic.com This heightened reactivity makes them highly effective nucleophiles but also increases the likelihood of side reactions, including deprotonation of the terminal alkyne and reaction with ether solvents like THF. wikipedia.orguniurb.it Additives such as TMEDA or HMPA can be used to break down organolithium aggregates, increasing their reactivity. chemohollic.comuniurb.it

Organozinc Reagents: Organozinc reagents can be prepared from this compound, often via transmetalation from the corresponding organolithium or Grignard reagent by treating it with a zinc salt like ZnCl₂. This process yields a less reactive and more functional-group-tolerant organometallic species. Organozinc reagents are particularly useful in milder coupling reactions, such as Negishi coupling, where they can be coupled with various organic halides in the presence of a palladium or nickel catalyst.

| Organometallic Reagent | Formation Method | Relative Reactivity | Key Applications | Potential Side Reactions |

|---|---|---|---|---|

| Grignard | Reaction with Mg metal | Moderate | Addition to carbonyls, esters, CO₂ | Deprotonation of terminal alkyne |

| Organolithium | Reaction with Li metal or R-Li | High | Strong base, nucleophilic substitution | Deprotonation of alkyne, reaction with ether solvent |

| Organozinc | Transmetalation from Grignard/Organolithium | Low | Negishi coupling, 1,4-additions | Generally fewer side reactions |

Reactions Involving the Terminal Propargyl Alkyne Functionality

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." organic-chemistry.org This reaction facilitates the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by coupling the terminal alkyne with an organic azide.

The mechanism of CuAAC is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org It is widely accepted to involve copper acetylide intermediates. researchgate.netnih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. nih.gov This step significantly increases the nucleophilicity of the alkyne's terminal carbon. The organic azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate. organic-chemistry.org Subsequent rearrangement and protonolysis release the stable 1,2,3-triazole product and regenerate the copper(I) catalyst. acs.org DFT studies suggest that dinuclear copper acetylide complexes may be the key reactive species, changing the reaction from a concerted to a polar stepwise mechanism. nih.govbeilstein-journals.org

The CuAAC reaction is prized for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous or organic solvents), and tolerance of a wide variety of functional groups, including the alkyl bromide and ether linkage present in this compound. organic-chemistry.orgbeilstein-journals.org This allows the molecule to be used as a versatile bifunctional linker in materials science, bioconjugation, and polymer chemistry.

| Feature | Description |

|---|---|

| Reaction Type | [3+2] Cycloaddition |

| Reactants | Terminal Alkyne, Organic Azide |

| Catalyst | Copper(I) source (e.g., Cu(I) salts or Cu(II) with a reductant) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Intermediates | Copper(I) acetylides, six-membered copper metallacycle organic-chemistry.org |

| Regioselectivity | Exclusively 1,4-isomer beilstein-journals.org |

Hydrofunctionalization Reactions (Hydrohalogenation, Hydration, Hydroboration)

The terminal alkyne can undergo various hydrofunctionalization reactions, adding H-X across the triple bond.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) across the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears a hydrogen, and the halide adds to the more substituted carbon. jove.comchemistrysteps.com The reaction with this compound would initially yield a vinylic halide. If a second equivalent of H-X is added, a geminal dihalide is formed, with both halogens attached to the same internal carbon. chemistrysteps.commasterorganicchemistry.com In the presence of radical initiators like peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism, yielding a mixture of E and Z vinylic bromides where the bromine adds to the terminal carbon. jove.comlibretexts.org

Hydration:

Acid-Catalyzed Hydration: In the presence of a strong acid (like H₂SO₄) and a mercury(II) salt catalyst (like HgSO₄), water adds across the triple bond according to Markovnikov's rule. libretexts.orglibretexts.org This initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. chemistrysteps.comresearchgate.net

Hydroboration-Oxidation: This two-step sequence provides anti-Markovnikov hydration. jove.comchemistrysteps.com The alkyne is first treated with a sterically hindered borane reagent (e.g., disiamylborane or 9-BBN) to prevent double addition. libretexts.orgorganicchemistrytutor.com The boron adds to the terminal, less substituted carbon. jove.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde. organicchemistrytutor.comyoutube.com

Cycloaddition Reactions Beyond CuAAC (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction: The alkyne functionality in this compound can act as a dienophile in [4+2] cycloaddition reactions with a conjugated diene. quimicaorganica.orgucalgary.ca The reaction forms a 1,4-cyclohexadiene ring. The efficiency of the reaction is enhanced if the dienophile possesses electron-withdrawing groups, although unactivated alkynes can still participate, often requiring more forcing conditions like higher temperatures. organic-chemistry.orglibretexts.org

1,3-Dipolar Cycloadditions: Beyond the reaction with azides (CuAAC), the terminal alkyne is a competent dipolarophile for a range of other 1,3-dipoles. wikipedia.org This class of reactions, also known as Huisgen cycloadditions, provides a general route to five-membered heterocyclic rings. nih.govorganic-chemistry.org Examples of 1,3-dipoles that can react with the alkyne include:

Nitrile Oxides: React to form isoxazoles.

Nitrones: React to form isoxazolines.

Azomethine Ylides: React to form dihydropyrroles.

These reactions are typically thermally driven and, unlike the CuAAC, can produce a mixture of regioisomers depending on the electronic and steric properties of the dipole and dipolarophile. organic-chemistry.orgmdpi.com

Alkyne Metathesis and Controlled Polymerization Initiations (focus on mechanism)

Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (e.g., of molybdenum or tungsten). wikipedia.org While highly effective for internal alkynes, the metathesis of terminal alkynes like that in this compound is challenging. The mechanism proceeds via the formation of a metallacyclobutadiene intermediate. wikipedia.org However, with terminal alkynes, the acidic acetylenic proton can lead to catalyst degradation through deprotonation of the metallacycle intermediate. wikipedia.org Furthermore, the productive cross-metathesis of a terminal alkyne would generate acetylene gas, which can poison the catalyst. scispace.comnih.gov Recent advances with specific catalyst systems, such as molybdenum complexes with triphenylsilanolate ligands, have shown some success in the cross-metathesis of terminal alkynes. nih.gov

Controlled Polymerization Initiations: The terminal alkyne group can serve as an initiator or a monomer in various polymerization schemes. In atom transfer radical polymerization (ATRP), an initiator containing a terminal alkyne can be used to grow a polymer chain, resulting in a polymer with a terminal alkyne group available for post-polymerization modification via reactions like CuAAC. sigmaaldrich.com Terminal alkynes can also participate directly in polymerization. For instance, they show high reactivity toward Ru-carbene metathesis catalysts. While homopolymerization is often hindered, terminal alkynes can be effectively copolymerized with other monomers, such as cyclic enol ethers, in a controlled alternating fashion using catalysts like Grubbs' third-generation catalyst. nih.gov Ring-opening alkyne metathesis polymerization (ROAMP) can be initiated by metal carbyne complexes to produce fully conjugated polymers. escholarship.org

Cyclization and Heterocycle Formation Reactions Involving Alkynes

The bifunctional nature of this compound, possessing both a terminal alkyne and a primary alkyl bromide, makes it a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. The flexible seven-carbon linker between the two reactive moieties allows for the formation of medium-sized rings, which are of significant interest in medicinal and materials chemistry. The specific reaction pathway and resulting heterocyclic core are highly dependent on the chosen reaction conditions, including the catalyst and reagents employed.

One major pathway for the cyclization of such ω-haloalkynes is through radical cyclization. For instance, radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers has been shown to proceed with high levels of regio-, chemo-, and stereoselectivity acs.org. By analogy, treatment of this compound with a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), could initiate a cascade leading to the formation of a cyclic structure. The reaction would likely proceed via a 5-exo-dig or 6-endo-dig cyclization, with the former generally being favored according to Baldwin's rules.

Another significant avenue for heterocycle synthesis from this substrate is through transition metal-catalyzed cyclization. Palladium and copper catalysts are particularly effective in activating the alkyne and promoting intramolecular coupling with the bromide. In a related context, the synthesis of propargyl ethers from 1-bromo(iodo)-3-organyloxy-2-propanol has been reported, and these products are key intermediates for the synthesis of 1,4-dioxane derivatives through subsequent intramolecular cyclization udhtu.edu.ua. While the specific substrate differs, the underlying principle of intramolecular reaction between a halide and a propargyl ether system is directly relevant.

Furthermore, electrophilic cyclization of alkynes containing a heteroatom is a well-established method for heterocycle synthesis acs.org. In the case of this compound, the ether oxygen can act as an internal nucleophile. Under acidic or electrophilic conditions, the alkyne could be activated towards nucleophilic attack by the ether oxygen, leading to the formation of a cyclic ether.

The table below summarizes potential cyclization reactions of this compound based on analogous systems reported in the literature.

| Catalyst/Reagent | Reaction Type | Probable Product | Reference Analogy |

| Bu₃SnH, AIBN | Radical Cyclization | Substituted Tetrahydropyran | acs.org |

| Pd(OAc)₂, PPh₃, Base | Intramolecular Sonogashira | Cyclic enyne | organic-chemistry.orglibretexts.org |

| CuI, Base | Intramolecular C-O Coupling | Cyclic ether | udhtu.edu.ua |

| I₂ or NBS | Electrophilic Cyclization | Iodinated/Brominated cyclic ether | acs.org |

Stability and Cleavage of the Propargyl Ether Linkage Under Various Chemical Conditions

Under strongly acidic conditions, ethers are susceptible to cleavage fiveable.melibretexts.org. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid at one of the adjacent carbon atoms libretexts.org. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. For the propargyl ether in this compound, cleavage would likely result in the formation of 7-bromoheptan-1-ol and propargyl alcohol or their derivatives. However, it has been noted that the traditional A1 or A2 mechanisms for ether hydrolysis in aqueous acid may be an oversimplification, with a general-acid-catalyzed process involving a concerted proton transfer and C-O bond cleavage being more likely for many ethers researchgate.net.

Transition metal catalysts are also highly effective for the cleavage of propargyl ethers. Palladium-based catalysts, in particular, have been shown to mediate the depropargylation of aryl propargyl ethers and amines in aqueous media under copper-free conditions researchgate.net. This method is mild and tolerates a variety of functional groups. The proposed mechanism involves the formation of an allenylpalladium intermediate, which then undergoes nucleophilic attack by water to release the deprotected alcohol or amine researchgate.net. Similarly, low-valent titanium reagents have been demonstrated to effectively cleave propargyl ethers to their parent alcohols under mild conditions nih.gov. The selective cleavage of propargyl ethers in the presence of other functional groups is a valuable tool in complex molecule synthesis. Recent research has also explored the palladium-mediated cleavage of propargylic C-O bonds for applications in bioorthogonal chemistry and controlled drug release researchgate.netnih.gov.

The stability of the propargyl ether is also relevant in the context of reactions involving the other functional groups of this compound. For example, during a Sonogashira coupling at the alkyne terminus, the propargyl ether linkage is expected to remain intact under the typical basic conditions used for this reaction.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 1 Bromo 7 Prop 2 Yn 1 Yloxy Heptane

Synthesis of Complex Molecular Architectures and Scaffolds

The dual reactivity of 1-bromo-7-(prop-2-yn-1-yloxy)heptane serves as a powerful tool for the synthesis of intricate molecular architectures, including macrocycles and other complex scaffolds. The bromo group is susceptible to nucleophilic substitution, while the terminal alkyne is amenable to a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and palladium-catalyzed Sonogashira coupling.

The synthesis of macrocycles can be envisioned through a "grafting-to" approach. For instance, a molecule containing an azide (B81097) and a nucleophilic group can react sequentially with this compound. The nucleophile would first displace the bromide, and then an intramolecular CuAAC reaction would lead to the formation of a macrocycle. The length of the heptane (B126788) spacer influences the ring strain of the resulting macrocycle, thereby affecting the feasibility and yield of the cyclization reaction.

Furthermore, the Sonogashira coupling can be employed to link the alkyne terminus to aryl or vinyl halides, introducing aromatic or olefinic moieties into the molecular framework. This reaction is instrumental in building rigid, planar structures that are often found in organic electronic materials and pharmaceutical compounds. By choosing appropriate reaction partners, a diverse range of molecular scaffolds can be accessed, each with unique three-dimensional shapes and functionalities.

Table 1: Potential Reactions for Synthesizing Complex Architectures

| Reaction Type | Reactant for Bromo Group | Reactant for Alkyne Group | Resulting Structure |

| Nucleophilic Substitution & CuAAC | Sodium Azide | N/A (forms terminal azide) | Azido-7-(prop-2-yn-1-yloxy)heptane |

| Sonogashira Coupling | N/A | Aryl Iodide | 1-(Aryl)-7-(prop-2-yn-1-yloxy)heptane |

| Sequential Substitution & CuAAC | Amino-functionalized Molecule | N/A (intramolecular) | Macrocyclic Amine |

| Sequential Substitution & Sonogashira | Thiol-functionalized Molecule | Aryl Bromide | Thioether-linked Aryl Alkyne |

Integration into Polymer Synthesis as a Monomer or Cross-linker for Research Applications

In polymer chemistry, this compound can function as a versatile monomer or cross-linker to introduce specific functionalities into polymer chains. The ability to undergo different types of polymerization reactions at its two distinct ends makes it a valuable component for creating polymers with tailored properties for research applications.

For example, the bromoalkane moiety can act as an initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with narrow molecular weight distributions. By using this compound as an initiator, polymers with a terminal alkyne group at one end can be synthesized. This terminal alkyne can then be used for post-polymerization modification via click chemistry, allowing for the attachment of various functional groups, such as fluorescent dyes, biotin, or carbohydrates.

Alternatively, if a di-functional monomer is used that can react with both the bromo and alkyne groups, this compound can act as a cross-linker. For instance, a monomer containing two nucleophilic groups could react with the bromo ends of two different polymer chains, while a separate reaction could link the alkyne ends, leading to the formation of a cross-linked polymer network. The density of cross-linking can be controlled by the molar ratio of the cross-linker to the monomer, which in turn affects the mechanical and thermal properties of the resulting polymer.

Table 2: Potential Polymer Synthesis Applications

| Role of Compound | Polymerization Technique | Co-monomer/Reactant | Resulting Polymer Feature |

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Styrene, Acrylates | Polymer with terminal alkyne |

| Monomer | Polycondensation | Di-amine or Di-ol | Polyester or Polyamide with pendant alkyne |

| Cross-linker | Click Chemistry & Nucleophilic Substitution | Azide-functionalized polymer | Cross-linked polymer network |

| Functional Monomer | Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | Polymer with pendant bromo-alkyne groups |

Surface Functionalization and Immobilization Methodologies for Academic Research Platforms

The immobilization of molecules onto solid surfaces is a cornerstone of many modern research platforms, including biosensors, microarrays, and heterogeneous catalysis. The bifunctional nature of this compound makes it an excellent linker for attaching molecules of interest to various substrates.

One common strategy involves first modifying a surface, such as glass, gold, or silicon, with a layer that can react with one of the functional groups of the linker. For example, a gold surface can be functionalized with a self-assembled monolayer (SAM) of thiols that present terminal amino groups. These amino groups can then displace the bromide of this compound, resulting in a surface decorated with terminal alkynes. These surface-bound alkynes can then be used to immobilize azide-containing molecules, such as peptides, proteins, or oligonucleotides, via CuAAC. This method provides a stable and covalent attachment with a well-defined orientation of the immobilized biomolecule.

The length of the heptane spacer can be advantageous in surface functionalization as it extends the attached molecule away from the surface, which can reduce steric hindrance and improve accessibility for interaction with other molecules in solution, a critical factor in biosensor performance.

Table 3: Surface Functionalization Strategies

| Substrate | Surface Modification | Reaction with Linker | Subsequent Immobilization |

| Gold | Thiol-amine SAM | Nucleophilic substitution of bromide | CuAAC with azide-tagged protein |

| Glass/Silicon | Silanization with amino silane | Nucleophilic substitution of bromide | CuAAC with azide-tagged DNA |

| Polymer Bead | Amine-functionalized surface | Nucleophilic substitution of bromide | Sonogashira coupling with aryl halide |

| Carbon Nanotubes | Carboxylation followed by amidation | Nucleophilic substitution of bromide | CuAAC with azide-functionalized enzyme |

Design of Chemical Probes and Labeling Reagents (focus on synthetic design)

In the field of chemical biology, chemical probes and labeling reagents are indispensable tools for studying biological processes in their native environment. The design of such probes often requires a linker to connect a reporter group (e.g., a fluorophore or biotin) to a reactive group that targets a specific biomolecule. This compound is an ideal scaffold for the synthetic design of such heterobifunctional linkers.

The synthetic strategy for creating a chemical probe would involve the sequential modification of the two ends of the molecule. For instance, the bromo group can be converted to a more specific reactive group for targeting a particular functional group on a protein, such as a maleimide (B117702) for targeting cysteine residues or an N-hydroxysuccinimide (NHS) ester for targeting lysine (B10760008) residues. This conversion is typically achieved through multi-step organic synthesis.

Following the modification of the bromo end, the terminal alkyne can be used to attach a reporter molecule. For example, an azide-functionalized fluorophore can be "clicked" onto the alkyne terminus. The resulting molecule is a fully functional chemical probe with a targeting moiety, a reporter group, and a flexible spacer to minimize interference between the two. The ability to construct these probes in a modular fashion allows for the rapid generation of a library of probes with different targeting groups and reporter tags for various research applications.

Table 4: Synthetic Design of Chemical Probes

| Target Biomolecule | Modification of Bromo Group | Reporter Group (Azide-functionalized) | Probe Function |

| Cysteine-containing Protein | Conversion to Maleimide | Fluorescein Azide | Fluorescent labeling of proteins |

| Lysine-containing Protein | Conversion to NHS Ester | Biotin Azide | Affinity purification of proteins |

| Specific Enzyme Active Site | Synthesis of a custom inhibitor moiety | Rhodamine Azide | Activity-based protein profiling |

| DNA/RNA | Conversion to a phosphoramidite | Cleavable Linker-Azide | Capture and release of nucleic acids |

Computational and Theoretical Chemistry Insights into 1 Bromo 7 Prop 2 Yn 1 Yloxy Heptane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. northwestern.eduwikipedia.org For 1-bromo-7-(prop-2-yn-1-yloxy)heptane, these calculations would reveal key electronic properties.

The bromine atom, being highly electronegative, would induce a significant partial positive charge on the adjacent carbon atom (C1), making it an electrophilic center susceptible to nucleophilic attack. stanford.edu Conversely, the oxygen atom in the ether linkage would possess a partial negative charge, and the acetylenic protons of the propargyl group would exhibit some acidity.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide further insights into the molecule's reactivity. conicet.gov.ar The HOMO is likely to be localized around the oxygen and the pi-system of the alkyne, indicating these as potential sites for electrophilic attack. The LUMO, on the other hand, would be expected to have a significant contribution from the antibonding orbital of the C-Br bond, highlighting its role as the primary site for nucleophilic substitution. mdpi.com

Illustrative Data Table: Predicted Electronic Properties

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Non-zero, significant magnitude | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | C1: Positive, Br: Negative, O: Negative | Indicates electrophilic and nucleophilic centers. |

| HOMO Energy | Relatively high | Suggests susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction and nucleophilic attack. mdpi.com |

| HOMO-LUMO Gap | Moderate | Provides an estimate of the molecule's kinetic stability. |

Elucidation of Reaction Mechanisms and Transition State Analysis via Density Functional Theory (DFT) Studies

DFT studies are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transition states. researchgate.netnih.govrsc.orgchemrxiv.org For this compound, several reaction pathways could be investigated.

A primary reaction would be the nucleophilic substitution at the C1 carbon. oxfordsciencetrove.com DFT calculations could definitively distinguish between an S_N2 (bimolecular nucleophilic substitution) and an S_N1 (unimolecular nucleophilic substitution) mechanism by calculating the activation energies of the respective transition states. stanford.edumdpi.comfossee.in For a primary bromoalkane like this, an S_N2 mechanism is highly probable. oxfordsciencetrove.com DFT would allow for the precise geometry of the pentacoordinate transition state to be determined.

The terminal alkyne presents another reactive site. DFT could model the mechanism of reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling. rsc.org These calculations would clarify the role of the catalyst and the energetics of the catalytic cycle. frontiersin.orgnih.gov

Illustrative Data Table: Hypothetical Transition State Properties for S_N2 Reaction with a Nucleophile (e.g., CN⁻)

| Parameter | Predicted Value | Description |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The energy barrier for the reaction to occur. fossee.in |

| C-Br Bond Length in TS | Elongated (e.g., ~2.5 Å) | The breaking of the carbon-bromine bond. |

| C-Nu Bond Length in TS | Partially formed (e.g., ~2.2 Å) | The formation of the new carbon-nucleophile bond. |

| Imaginary Frequency | Present (e.g., ~300i cm⁻¹) | Confirms the structure as a true transition state. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The seven-carbon chain of this compound provides significant conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the vast conformational space of this molecule and identify the most stable conformers in different environments (e.g., gas phase, various solvents). nih.govnih.govnih.gov

Furthermore, MD simulations can provide insights into intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could study aggregation behavior and the nature of the forces (e.g., van der Waals, dipole-dipole) that govern these interactions. mdpi.comresearchgate.net

Illustrative Data Table: Key Conformational Dihedral Angles

| Dihedral Angle | Predicted Low-Energy Conformations |

| C1-C2-C3-C4 | Anti (~180°), Gauche (±60°) |

| C4-C5-C6-C7 | Anti (~180°), Gauche (±60°) |

| C6-C7-O-C(propargyl) | Trans (~180°), Skew (±90°) |

Predictive Modeling of Chemoselectivity and Regioselectivity in Complex Reactions

This compound possesses two distinct reactive sites: the bromoalkane and the terminal alkyne. In reactions with reagents that can potentially react at both sites, predicting the chemoselectivity is crucial. Computational models, often integrating machine learning with quantum chemical descriptors, are increasingly used for this purpose. rsc.orgrsc.org

For example, in a reaction with a nucleophile that is also a base, there could be a competition between S_N2 reaction at the C-Br bond and deprotonation of the terminal alkyne. By calculating the activation barriers for both pathways, a predictive model could determine the major product under specific reaction conditions.

Similarly, for reactions involving the alkyne, such as hydrohalogenation, regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be predicted by analyzing the stability of the possible carbocation or radical intermediates. researchgate.net

Illustrative Data Table: Predictive Model for Chemoselectivity

| Reagent | Predicted Major Reaction Pathway | Rationale from Computational Model |

| Strong, non-basic nucleophile (e.g., I⁻) | S_N2 at C-Br | Lower activation energy for substitution compared to any reaction at the alkyne. |

| Strong, sterically hindered base (e.g., LDA) | Deprotonation of alkyne | Steric hindrance disfavors S_N2, while the high basicity favors proton abstraction. |

| Reagent for click chemistry (e.g., NaN₃, Cu(I)) | Cycloaddition at alkyne | Specific catalytic cycle favors this pathway with high selectivity. acs.org |

Rational Design Principles for Novel Transformations Based on Computational Models

Computational models not only predict the outcome of known reactions but also provide a powerful platform for the rational design of new chemical transformations. acs.org By understanding the electronic and steric factors that govern the reactivity of this compound, new reactions can be conceived and tested in silico before any experimental work is undertaken.

For instance, computational screening could be used to identify novel catalysts that could enable regioselective functionalization of the heptane (B126788) chain, or catalysts that could promote intramolecular reactions between the bromo and alkyne functionalities to form cyclic products. The design of such catalysts would involve tuning their electronic and steric properties to favor the desired reaction pathway. nih.gov

Furthermore, by computationally exploring the reactivity of this bifunctional molecule, novel synthetic strategies for the construction of more complex molecular architectures could be developed, potentially leading to new materials or pharmacologically active compounds.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1-Bromo-7-(prop-2-yn-1-yloxy)heptane". High-resolution 1D and 2D NMR techniques provide detailed information about the chemical environment of each atom, enabling precise structural assignment and the monitoring of reaction progress.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the protons in the heptyl chain, the propargyl group, and the ether linkage. The chemical shifts are influenced by the electronegativity of the adjacent atoms (bromine and oxygen).

The protons on the carbon adjacent to the bromine atom (C1) would appear as a triplet at approximately 3.4 ppm.

The methylene (B1212753) protons of the heptyl chain (C2-C6) would resonate in the range of 1.3-1.9 ppm.

The methylene protons adjacent to the ether oxygen (C7) are expected around 3.5 ppm.

The methylene protons of the propargyl group next to the ether oxygen would be observed around 4.1 ppm as a doublet.

The terminal alkyne proton should appear as a triplet around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For "this compound", ten distinct signals are expected.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂Br) | ~34 |

| C2 | ~33 |

| C3 | ~28 |

| C4 | ~29 |

| C5 | ~26 |

| C6 | ~30 |

| C7 (-CH₂O-) | ~70 |

| C8 (-OCH₂C≡) | ~58 |

| C9 (-C≡CH) | ~80 |

| C10 (≡CH) | ~75 |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This technique would reveal the coupling between adjacent protons, helping to confirm the connectivity of the heptyl chain. For instance, the signal for the C1 protons would show a correlation with the C2 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the connection between the heptyl chain and the propargyloxy group through the ether linkage. For example, correlations would be expected between the C7 protons and the C8 carbon, and between the C8 protons and the C7 and C9 carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of "this compound" and to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For "this compound" (C₁₀H₁₇BrO), the expected exact mass can be calculated. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

MS/MS involves the selection and fragmentation of a specific ion (e.g., the molecular ion) to generate a daughter ion spectrum. This provides detailed information about the molecule's structure. Key fragmentation pathways for "this compound" would likely involve:

Cleavage of the C-Br bond: Loss of a bromine radical would result in a prominent fragment ion.

Alpha-cleavage at the ether linkage: This could lead to fragments corresponding to the propargyloxy group and the bromoheptyl chain.

Cleavage within the heptyl chain: This would produce a series of fragment ions differing by 14 Da (CH₂).

A representative fragmentation pattern is outlined in the table below:

| m/z | Proposed Fragment |

| 232/234 | [C₁₀H₁₇BrO]⁺ (Molecular Ion) |

| 153 | [C₁₀H₁₇O]⁺ (Loss of Br) |

| 57 | [C₄H₉]⁺ (Heptyl chain fragment) |

| 55 | [C₃H₃O]⁺ (Propargyloxy fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in "this compound" by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| 2850-2960 | C-H stretch | Alkane (Heptyl) |

| ~2120 | C≡C stretch | Alkyne |

| ~1100 | C-O-C stretch | Ether |

| 550-650 | C-Br stretch | Bromoalkane |

Raman spectroscopy would provide complementary information, particularly for the non-polar C≡C and C-C backbone vibrations.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Mixture Analysis

Chromatographic methods are essential for the purification of "this compound", the assessment of its purity, and the analysis of reaction mixtures during its synthesis or subsequent use.

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress, allowing for a quick determination of the consumption of starting materials and the formation of the product.

Column Chromatography: This is the primary method for the purification of the synthesized compound on a preparative scale. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would typically be employed.

Gas Chromatography (GC): GC can be used to assess the purity of the final product. Coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of components in a mixture. The retention time in a GC system is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives of "this compound", HPLC offers a high-resolution separation method for purity assessment and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For this compound, GC-MS is primarily used to:

Assess Purity: Determine the presence of any residual starting materials, such as 7-(prop-2-yn-1-yloxy)heptan-1-ol or excess brominating agents, from its synthesis.

Identify Byproducts: Characterize any side products formed during reactions, providing insights into reaction mechanisms.

Monitor Reaction Completion: Track the disappearance of the starting material peak corresponding to this compound in the gas chromatogram over time.

The electron ionization mass spectrum of related bromoalkanes, such as 1-bromoheptane, shows characteristic isotopic patterns for bromine (79Br and 81Br are in an approximate 1:1 ratio) and fragmentation patterns corresponding to the loss of the bromine atom and cleavage of the alkyl chain. nist.govnist.gov Similar fragmentation behavior would be expected for this compound, with additional characteristic fragments arising from the propargyl ether moiety.

Table 1: GC-MS Parameters for Analysis of Bromoalkanes

| Parameter | Typical Value/Condition | Purpose |

| Column | Non-polar (e.g., DB-5ms) | Separation based on boiling point. |

| Injector Temperature | 250 °C | Ensures complete vaporization. |

| Oven Program | Temperature gradient (e.g., 50-280 °C) | Separates compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Scans a range of m/z values to detect all fragments. |

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for compounds that may be thermally unstable or not sufficiently volatile for GC analysis. For this compound, HPLC is particularly useful for monitoring reactions where the products have significantly different polarities than the starting material.

Key applications of HPLC include:

Purity Verification: Analytical HPLC with a suitable detector (e.g., UV-Vis or Refractive Index) can quantify the purity of this compound. bldpharm.com

Reaction Monitoring: Small aliquots of a reaction mixture can be injected into the HPLC system at various time points to monitor the consumption of the reactant and the formation of the product. This is especially useful for reactions like "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) where the resulting triazole product will have a distinctly different retention time.

Preparative HPLC is a scaled-up version of analytical HPLC used to purify compounds. If a reaction involving this compound yields a mixture of products that are difficult to separate by traditional column chromatography, preparative HPLC can be employed to isolate the desired product in high purity.

Table 2: Typical HPLC Conditions for Monitoring a Reaction

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Elutes compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min (Analytical) | Provides good separation and peak shape. |

| Detector | UV-Vis (if product is chromophoric) or ELSD/RID | Universal or specific detection of analytes. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if applicable to derivatives)

While this compound is a liquid at room temperature and thus not suitable for single-crystal X-ray diffraction itself, its derivatives often are. bldpharm.com This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

In research involving this compound, X-ray crystallography becomes indispensable when this molecule is used to synthesize more complex, solid derivatives. For instance, if it is reacted to form a rigid macrocycle, a metal-organic framework, or a complex organic molecule that can be crystallized, X-ray analysis provides unambiguous proof of structure. Recent studies on bromo-derivatives of other complex organic molecules have demonstrated the power of X-ray diffraction to confirm connectivity and reveal detailed structural information after chromatographic separation of reaction products. semanticscholar.org This allows researchers to:

Confirm Connectivity: Verify that the desired bond-forming reactions have occurred at the correct positions (i.e., at the bromo and alkyne termini).

Determine Absolute Stereochemistry: If chiral centers are created during the synthesis, X-ray crystallography can determine their absolute configuration.

Analyze Solid-State Packing: Understand the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules arrange themselves in the crystal lattice.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Studies

In situ spectroscopic methods allow researchers to monitor chemical reactions as they happen, without the need for sampling and offline analysis. spectroscopyonline.com This provides a continuous stream of data, offering deep insights into reaction kinetics, mechanisms, and the presence of transient intermediates. spectroscopyonline.comfu-berlin.de

For reactions involving this compound, techniques like in situ Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable. The terminal alkyne (C≡C-H) and the C-Br bonds have distinct vibrational frequencies in the infrared spectrum.

In Situ FTIR: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the disappearance of the characteristic alkyne stretch (around 3300 cm⁻¹) or changes in the C-Br stretching region (typically 500-600 cm⁻¹) can be monitored in real-time. This is highly effective for tracking the progress of reactions such as Sonogashira couplings or azide-alkyne cycloadditions. nih.gov

Kinetic Analysis: The data obtained from in situ monitoring can be used to plot concentration versus time, allowing for the determination of reaction rates and orders. This is crucial for optimizing reaction conditions (e.g., temperature, catalyst loading) and for understanding the underlying reaction mechanism. fu-berlin.de The ability to observe the reaction under its native conditions avoids potential issues that can arise from sampling, such as changes in temperature or equilibrium shifts. spectroscopyonline.com

These advanced techniques provide a comprehensive toolkit for chemists working with this compound, enabling precise control over its synthesis and application in academic research.

Emerging Research Frontiers and Future Directions in the Study of 1 Bromo 7 Prop 2 Yn 1 Yloxy Heptane

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The dual functionality of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane necessitates catalytic systems that can selectively target either the alkyne or the bromide group. Research is focused on developing catalysts that offer high efficiency and chemoselectivity, enabling precise control over reaction outcomes.

The terminal alkyne is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.orgwiley-vch.de Future work is directed towards developing more robust copper(I) catalysts with sophisticated ligand architectures that can operate under milder conditions, tolerate a wider range of functional groups, and minimize catalyst loading. wiley-vch.de Similarly, palladium- and copper-catalyzed Sonogashira coupling represents another key transformation for the alkyne moiety, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. dntb.gov.ua

For the alkyl bromide terminus, research into novel catalytic systems for cross-coupling reactions is a significant frontier. While traditional palladium catalysts are often inefficient for C(sp³)-C(sp²) coupling with primary alkyl bromides, newer systems involving nickel or dual photoredox/nickel catalysis are showing promise. These advanced systems can facilitate reactions like Suzuki, Negishi, and Buchwald-Hartwig aminations at the bromide site without affecting the alkyne.

A key challenge and area of future research is the development of "switchable" catalytic systems, where the selectivity for either the alkyne or the bromide can be controlled by a simple change in reaction conditions, such as the choice of catalyst, ligand, or additive.

Table 1: Potential Catalytic Transformations of this compound

| Functional Group | Reaction Type | Catalyst System (Example) | Product Type |

| Terminal Alkyne | CuAAC (Click Chemistry) | Cu(I) salts with ligands (e.g., TBTA) | 1,2,3-Triazole |

| Terminal Alkyne | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Aryl/Vinyl-substituted Alkyne |

| Alkyl Bromide | Suzuki Coupling | Ni(acac)₂ / dtbbpy (ligand) | Alkylated Arene |

| Alkyl Bromide | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Azido-alkane |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

While this compound is itself achiral, it serves as a valuable starting material for the synthesis of chiral molecules. Future research will focus on developing enantioselective methods to create chiral centers in its derivatives. mdpi.com

One major avenue involves the asymmetric addition of nucleophiles to the alkyne. nih.gov For example, catalytic enantioselective alkynylation of aldehydes can produce chiral propargylic alcohols. acs.orgnih.govnih.gov While this typically involves adding a metal acetylide to an aldehyde, related methodologies could be adapted. A more direct approach is the enantioselective functionalization of the alkyne itself, such as through metal-catalyzed hydroamination or hydrocarbonylation, using chiral ligands to induce stereoselectivity. thieme.de

Another strategy is to perform an asymmetric transformation at a position alpha to the ether oxygen or the alkyne, potentially through chiral base-mediated deprotonation followed by electrophilic trapping. Furthermore, creating derivatives via substitution at the bromide, followed by an asymmetric transformation on the newly introduced group, is a viable route. For instance, the bromide could be converted to an alkene, which could then undergo asymmetric dihydroxylation or epoxidation. The development of catalysts that can achieve high enantioselectivity in these transformations is a critical goal. acs.orgnih.gov

Table 2: Strategies for Asymmetric Synthesis from this compound

| Transformation Site | Asymmetric Reaction | Catalyst/Reagent Type | Resulting Chiral Moiety | Potential ee (%) |

| Alkyne | Addition to Aldehydes | Chiral Zinc-Ligand Complex nih.govnih.gov | Chiral Propargylic Alcohol | >90% nih.gov |

| Alkyne | Oxidative Functionalization | Gold Complex / Chiral Acid acs.org | Chiral α-alkoxy-β-amino-ketone | 90-91% acs.org |

| Derivative | Asymmetric Epoxidation | Sharpless or Jacobsen Catalyst | Chiral Epoxide | >95% |

| Derivative | Asymmetric Hydrogenation | Chiral Rh or Ru Complex | Chiral Alkane | >99% |

Photochemical and Electrochemical Activations of Functional Groups for New Reactivity

Photochemical and electrochemical methods offer alternative pathways for activating the functional groups of this compound, often under mild conditions and with unique selectivity. rsc.org

Photochemical Activation: The carbon-bromine bond can be activated using photoredox catalysis. Under visible light irradiation, a photocatalyst can induce single-electron transfer (SET) to the alkyl bromide, leading to homolytic cleavage of the C-Br bond and the formation of a heptyl radical. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are complementary to traditional polar reactions. Similarly, the alkyne moiety can be functionalized through photochemical means, for example, in thiol-yne "click" reactions initiated by UV light. researchgate.netnsf.gov

Electrochemical Activation: Electrosynthesis provides a reagent-free method for activating the molecule. nih.gov Anodic oxidation or cathodic reduction can selectively target one of the functional groups. For instance, cathodic reduction of the C-Br bond can generate a carbanion or a radical, which can then react with an electrophile. acs.org Conversely, anodic oxidation could potentially be used to functionalize the alkyne. A key advantage of electrochemistry is the ability to precisely control the reaction's driving force by tuning the electrode potential, which could allow for selective activation of the C-Br bond in the presence of the alkyne, or vice-versa. rsc.orgchemistryviews.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The distinct reactivity of the two functional groups makes this compound an ideal candidate for integration into flow chemistry and automated synthesis platforms. nih.gov These technologies can enhance reaction efficiency, safety, and scalability.

Automated synthesis platforms, which leverage iterative cross-coupling or "click" reactions with bifunctional building blocks, could readily incorporate this molecule. chemrxiv.org Its structure is perfectly suited for iterative processes where it acts as a linker to connect different molecular fragments in a pre-programmed sequence, accelerating the discovery of new molecules for various applications. nih.govchemrxiv.org

Contributions to Fundamental Understanding of Organic Reaction Mechanisms and Principles

The well-defined structure of this compound, with its two electronically and sterically separated reactive centers, makes it an excellent tool for studying fundamental principles of organic chemistry, such as chemoselectivity and reaction kinetics.

By using this molecule as a substrate in competitive reactions, researchers can quantitatively assess the selectivity of new catalysts or reagents. For example, one could study the factors that govern whether a new catalyst reacts preferentially at the alkyne or the bromide. wiley-vch.de

In the context of "click chemistry," this molecule can be used in mechanistic studies to probe the intricacies of the CuAAC reaction. csmres.co.uk Kinetic studies using this substrate can help elucidate the role of ligands, solvents, and additives on the reaction rate and mechanism. wiley-vch.de The seven-carbon chain provides sufficient flexibility to study intramolecular interactions, such as the potential for one end of the molecule to influence the reactivity of the other through transient complexation with a catalyst.

Potential as a Precursor for Advanced Organic Materials (focus on chemical synthesis aspect)

One of the most promising future directions for this compound is its use as a precursor in the synthesis of advanced organic materials. Its heterobifunctional nature is key to creating well-defined macromolecular architectures. smolecule.com

Polymer Synthesis: This molecule can be used as a functional initiator or monomer in polymerization reactions. For example, the bromide can initiate an atom transfer radical polymerization (ATRP), leaving the alkyne group pendant along the polymer backbone. These alkyne groups can then be used for post-polymerization modification via "click" chemistry, allowing for the attachment of various functional side chains. dntb.gov.uanumberanalytics.com This approach enables the synthesis of complex polymer architectures like graft copolymers and bottlebrush polymers. dntb.gov.ua

Surface Modification and Self-Assembled Monolayers (SAMs): The molecule is an ideal anchor for modifying surfaces. The bromide can react with surface-bound nucleophiles (e.g., on silica (B1680970) or gold nanoparticles), covalently attaching the linker to the surface. This leaves the terminal alkyne exposed, creating a "clickable" surface. These surfaces can then be functionalized with any azide-bearing molecule, enabling the creation of custom biosensors, chromatographic materials, or smart surfaces.

Heterobifunctional Linkers: In the burgeoning field of targeted protein modification and degradation (e.g., PROTACs), heterobifunctional molecules are essential. nih.govresearchgate.netbiochempeg.com While the heptane (B126788) chain may be too flexible for some applications, the principle of using an alkyne-bromide linker to connect two different biologically active ligands is a powerful strategy. The alkyne can be "clicked" to one ligand, while the bromide is converted to another functional group to attach to the second ligand, facilitating the synthesis of complex molecular architectures. nih.govnih.govexplorationpub.com

Q & A

Basic: What are the recommended synthetic routes for 1-Bromo-7-(prop-2-yn-1-yloxy)heptane, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or phase-transfer catalysis. For example, a two-step approach may include:

Protection of the hydroxyl group : Using tetrahydropyran (THP) to protect the hydroxyl group in 1,7-heptanediol, forming 7-(tetrahydro-2-pyranyloxy)-1-heptanol.

Bromination : Reacting the protected intermediate with PBr₃ or HBr in anhydrous conditions to introduce the bromine atom .

Key factors :

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.

- Temperature : Bromination at 0–5°C minimizes side reactions like elimination.

- Catalysts : Tetrabutylammonium bromide (TBAB) in phase-transfer catalysis improves reaction rates .

Basic: What safety protocols and storage conditions are critical for handling this compound?

- Hazards : Acute toxicity (oral, dermal) and severe eye irritation (GHS Category 2).

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizing agents due to the propargyloxy group’s reactivity.

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Monitor for bromine vapor release using gas detectors .

Advanced: How can X-ray crystallography resolve structural ambiguities in brominated alkoxyheptane derivatives?

- Data collection : Use high-resolution single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) to obtain anisotropic displacement parameters.

- Software : Refine structures with SHELXL for small-molecule precision, and visualize anisotropic ellipsoids using ORTEP-3 for error detection (e.g., misplaced atoms or thermal motion artifacts) .

- Validation : Cross-check with WinGX -generated CIF files to ensure geometric accuracy (bond lengths ±0.01 Å, angles ±0.5°) .

Advanced: How should researchers address contradictory data in reaction optimization studies involving bromoalkoxy compounds?

- Iterative analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For example, if bromination yields vary unpredictably, perform a fractional factorial design to identify confounding factors.

- Control experiments : Compare kinetics under inert vs. ambient conditions to rule out oxygen or moisture interference.

- Validation : Replicate reactions in triplicate and apply statistical tools (e.g., ANOVA) to distinguish systemic errors from random noise .

Advanced: What role does this compound play in medicinal chemistry applications?

This compound serves as a versatile alkylating agent for:

- Drug design : Introducing propargyl groups into bioactive molecules (e.g., antileukemic agents) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

- Bioconjugation : Functionalizing peptides or antibodies for targeted drug delivery.

| Application | Target | Example Use |

|---|---|---|

| Anticancer agents | Tubulin inhibitors | Functionalization of combretastatin analogs |

| Biocompatible polymers | Hydrogel crosslinking | Thiol-ene click chemistry modifications |

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

- Chromatography : Use flash silica gel chromatography with hexane/ethyl acetate (9:1) to separate brominated products from diols or elimination byproducts.

- Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) minimizes thermal decomposition.

- Validation : Confirm purity via GC-MS (retention time matching) and ¹H NMR (integration of propargyloxy protons at δ 4.2–4.4 ppm) .

Advanced: How can computational tools predict reaction pathways for functionalizing bromoalkoxyheptanes?

- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio or Reaxys ) to propose feasible routes for introducing substituents at the propargyloxy terminus.

- DFT calculations : Optimize transition states for SN2 reactions at the brominated carbon (B3LYP/6-31G* level) to predict regioselectivity.

- Docking studies : Model interactions between functionalized derivatives and biological targets (e.g., enzyme active sites) to prioritize synthetic targets .

Advanced: What spectroscopic methods are most effective for characterizing bromo-propargyloxy compounds?

- NMR : ¹³C NMR detects the propargyl carbons (δ 70–85 ppm for sp-hybridized carbons).

- IR : Confirm the C≡C stretch at 2100–2260 cm⁻¹ and C-Br at 500–600 cm⁻¹.

- Mass Spec : High-resolution ESI-MS identifies isotopic patterns for bromine (¹⁸¹Br:¹⁷⁹Br ≈ 1:1) .

Basic: How do steric and electronic effects influence the reactivity of the propargyloxy group in this compound?

- Steric effects : The linear propargyloxy group minimizes steric hindrance, favoring nucleophilic attack at the terminal alkyne.

- Electronic effects : The electron-withdrawing bromine atom polarizes the C-Br bond, enhancing electrophilicity at the adjacent carbon.

- Applications : Enables regioselective Sonogashira couplings with aryl halides .

Advanced: What strategies mitigate decomposition during long-term storage of bromoalkoxy compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.